Ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6(2)8(11-12-9)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAYILMBPSWCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features that confer significant biological activity. This article reviews its biological properties, potential applications, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 194.23 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with cyclopropyl and ethyl ester functional groups. This unique configuration enhances its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily explored in agricultural contexts, where it exhibits fungicidal and insecticidal properties. Notable activities include:
- Fungicidal Activity : Effective against Erysiphe graminis, the pathogen responsible for powdery mildew in crops.
- Insecticidal Activity : Demonstrated efficacy against Aphis fabae, an aphid species that affects various plants.
The compound's mode of action involves disrupting essential biological processes in target organisms, leading to their mortality. Preliminary studies suggest that it interacts with specific biochemical pathways, influencing metabolic functions critical for pest survival.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with enzymes or receptors involved in energy production and nutrient uptake. This interaction may lead to the inhibition of vital metabolic pathways in pests, thereby enhancing its efficacy as a pesticide .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural diversity among pyrazole derivatives and their respective biological activities. Below is a table summarizing some structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | CHNO | Different positioning of methyl and carboxyl groups |
| 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic Acid | CHNO | Lacks ethoxy group; different carboxylic position |
| Ethyl 3-cyclopropyl-4-methylpyrazole-5-carboxylate | CHNO | Variation in ring structure affecting reactivity |
This table illustrates the diversity within pyrazole derivatives while emphasizing the unique aspects of this compound, particularly its specific functional groups and their positions on the pyrazole ring.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Fungicidal Efficacy : Research indicated that this compound effectively inhibits the growth of Erysiphe graminis, demonstrating a significant reduction in spore germination rates at concentrations as low as 100 ppm.
- Insecticidal Activity : In trials against Aphis fabae, the compound exhibited a mortality rate exceeding 80% within 48 hours at optimal concentrations, suggesting its potential as an effective insecticide in agricultural settings.
Future Directions
Further research is necessary to fully elucidate the interaction mechanisms at the molecular level and assess potential off-target effects. Understanding these interactions will be crucial for optimizing the use of this compound in both agricultural applications and potential pharmaceutical developments.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations:
Substituent Positions: The target compound uniquely combines a cyclopropyl group (position 5) and methyl group (position 4), whereas analogs in and feature aromatic substituents at position 5. In contrast, compounds from have a methylsulfanyl group at position 3 and an ester at position 4, differing significantly in substitution patterns. This positional variance may alter electronic distributions and steric interactions with biological targets .
Electronic and Steric Effects: The electron-withdrawing fluorine and methoxy groups in Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate could enhance polarity and hydrogen-bonding capacity compared to the non-polar cyclopropyl group in the target compound . The 4-butylphenyl substituent in ’s compound introduces significant hydrophobicity, likely increasing logP values and membrane permeability relative to the target compound’s compact cyclopropyl group .
Pharmacological Implications:
- The methylsulfanyl group in ’s derivatives is associated with ulcerogenic side effects despite analgesic and anti-inflammatory efficacy. The absence of sulfur in the target compound may reduce such risks, though this remains speculative without direct data .
Physicochemical Properties
- Lipophilicity: The cyclopropyl group in the target compound may confer moderate lipophilicity, balancing membrane permeability and aqueous solubility better than the highly hydrophobic 4-butylphenyl analog .
Preparation Methods
Solvent Selection
Catalysis
Q & A
Q. How do researchers address instability of pyrazole carboxylates in biological assays?
- Stabilization strategies :
- Prodrug design : Convert ester to amide derivatives to reduce hydrolysis in plasma .
- Buffer optimization : Use PBS (pH 7.4) with 1% DMSO to maintain solubility and stability during IC₅₀ measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
